molecular formula C11H14O4 B017137 3-(3,4-Dimethoxyphenyl)propionic acid CAS No. 2107-70-2

3-(3,4-Dimethoxyphenyl)propionic acid

Cat. No. B017137
CAS RN: 2107-70-2
M. Wt: 210.23 g/mol
InChI Key: LHHKQWQTBCTDQM-UHFFFAOYSA-N
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Patent
US05414108

Procedure details

After adding 6.25 ml of the mixture of formic acid and triethylamine prepared as described in Example 1 to 15 ml of dimethylformamide, 3.60 g (0.025 mol) of Meldrum's acid and 4.15 g (0.025 mol) of veratraldehyde were added to the above mixture, which was then heated to 110° C. during 1 hour and reacted at the same temperature for 3 hours. The product was separated from the reaction mixture by the method as described in Example 1.
[Compound]
Name
mixture
Quantity
6.25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step Two
Quantity
4.15 g
Type
reactant
Reaction Step Three
Quantity
8 (± 7) mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(O)=O.C(N(CC)CC)C.CC1(C)[O:19][C:17](=[O:18])[CH2:16][C:14](=O)O1.C(=O)[C:22]1[CH:31]=[CH:30][C:27]([O:28][CH3:29])=[C:24]([O:25][CH3:26])[CH:23]=1>CN(C)C=O>[CH3:26][O:25][C:24]1[CH:23]=[C:22]([CH2:14][CH2:16][C:17]([OH:19])=[O:18])[CH:31]=[CH:30][C:27]=1[O:28][CH3:29]

Inputs

Step One
Name
mixture
Quantity
6.25 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
3.6 g
Type
reactant
Smiles
CC1(OC(=O)CC(=O)O1)C
Step Three
Name
Quantity
4.15 g
Type
reactant
Smiles
C(C1=CC(OC)=C(OC)C=C1)=O
Step Four
Name
Quantity
8 (± 7) mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
ADDITION
Type
ADDITION
Details
were added to the above mixture, which
CUSTOM
Type
CUSTOM
Details
reacted at the same temperature for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The product was separated from the reaction mixture by the method

Outcomes

Product
Name
Type
Smiles
COC=1C=C(C=CC1OC)CCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.